8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Description
Significance of the Pyrroloquinazoline Core in Academic Chemical Biology
The 7H-pyrrolo[3,2-f]quinazoline (PQZ) core is recognized as a "privileged scaffold" in chemical biology and medicinal chemistry. nih.gov Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, making them fertile ground for the discovery of new bioactive compounds. nih.gov The unique three-dimensional arrangement of the fused pyrrole (B145914) and quinazoline (B50416) rings provides a versatile template for designing ligands that can interact with a wide array of proteins and enzymes. nih.govresearchgate.net
The significance of the pyrroloquinazoline core lies in its diverse pharmacological properties, with different derivatives showing potential as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. nih.govnih.govnih.gov Researchers utilize libraries of compounds based on this scaffold to screen for potential ligands against a variety of disease targets that have been identified through advancements like next-generation sequencing. nih.gov The adaptability of the scaffold allows for chemical modifications that can fine-tune the biological activity and selectivity of the resulting derivatives, making it a valuable tool in drug discovery and chemical biology research. mdpi.com
Historical Context of Pyrroloquinazoline Derivatives in Biological Research
The history of pyrroloquinazoline derivatives in biological research is rooted in the study of natural products. Alkaloids containing the quinazoline core, isolated from plants such as Adhatoda vasica, have been used in traditional Ayurvedic medicine for over a millennium to treat ailments like asthma and coughs. nih.gov These natural compounds, including vasicine (B45323) and vasicinone, provided the initial impetus for the chemical synthesis and biological investigation of related structures. researchgate.netnih.gov
Over the decades, synthetic chemists have developed various methods to construct the pyrroloquinazoline skeleton, leading to a wide range of derivatives. nih.gov Early research focused on elucidating the structure and activity of these compounds, revealing a broad spectrum of biological effects. Investigations have explored their potential as antitumor, antimicrobial, and anti-inflammatory agents. mdpi.comdntb.gov.ua Notably, certain pyrroloquinazolinediamine derivatives were identified as some of the most potent antimalarial agents ever reported, although issues with toxicity limited their development. nih.gov This extensive history of research has established the pyrroloquinazoline scaffold as a recurring motif in the quest for new therapeutic agents.
Specific Focus on 8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine: Academic Research Context
Academic research into this compound falls under the broader investigation of 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQD) derivatives. researchgate.netresearchgate.netnih.gov This specific subclass of the pyrroloquinazoline family has been a focal point of recent studies due to its potent biological activities, particularly as inhibitors of the enzyme dihydrofolate reductase (DHFR). researchgate.netnih.gov
DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides required for cell proliferation in both microbes and mammals. nih.gov A series of PQD compounds were designed to target DHFR and subsequently demonstrated powerful antibacterial activities, even against multi-drug resistant Gram-negative bacteria. researchgate.net Further studies confirmed that these novel DHFR inhibitors show therapeutic effects in mouse models of bacterial infections. nih.gov
Within this class of compounds, methyl-modified derivatives have shown particular promise. For instance, a methyl-modified PQD compound, designated 8a, exhibited strong efficacy in a murine model of breast cancer, suggesting that the 8-methyl substitution on the pyrroloquinazoline core could be a key feature for anticancer activity. nih.gov Other research has identified PQDs as competitive inhibitors of the enzyme OfHex1, demonstrating significant insecticidal and fungicidal properties. researchgate.net This positions compounds like this compound as promising candidates for the development of agents targeting a range of biological systems, from infectious pathogens to cancer cells. researchgate.netnih.gov
Table 1: Investigated Biological Activities of Pyrroloquinazoline Derivatives
| Biological Activity | Target/Model System | Reference Compound Class |
|---|---|---|
| Antibacterial | Dihydrofolate Reductase (DHFR) | 1,3-diamino-7H-pyrrolo[3,2-f]quinazolines (PQDs) |
| Anticancer | Murine Breast Cancer Model | Methyl-modified PQD |
| Antimalarial | Plasmodium falciparum, Plasmodium berghei | Pyrroloquinazolinediamines (e.g., WR227825) |
| Insecticidal | Ostrinia furnacalis (Asian corn borer) | Pyrroloquinazoline-1,3-diamines (PQDs) |
| Fungicidal | Fusarium graminearum | Pyrroloquinazoline-1,3-diamines (PQDs) |
| Anti-inflammatory | General | Quinazoline derivatives |
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-5-4-6-7(14-5)2-3-8-9(6)10(12)16-11(13)15-8/h2-4,14H,1H3,(H4,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZWUWIEIFOOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC3=C2C(=NC(=N3)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 8 Methyl 7h Pyrrolo 3,2 F Quinazoline 1,3 Diamine and Analogues
General Synthetic Pathways for the Pyrrolo[3,2-f]quinazoline Core
The synthesis of the pyrrolo[3,2-f]quinazoline tricyclic system is a complex undertaking that requires precise control over the sequence of ring formation to ensure the correct isomeric product. Various strategies have been developed to construct this scaffold, often involving multi-step sequences that build the individual rings onto a pre-existing core.
Construction of the Tricyclic Skeleton
The assembly of the pyrrolo[3,2-f]quinazoline framework typically involves the sequential construction of the fused ring system. A common conceptual approach begins with a substituted aniline (B41778) or indole (B1671886) precursor, upon which the quinazoline (B50416) or pyrrole (B145914) ring is respectively built. While specific literature detailing a universal method for the unsubstituted 7H-pyrrolo[3,2-f]quinazoline is sparse, synthetic strategies for related isomers and derivatives provide insight into potential routes. For instance, syntheses of pyrrolo[1,2-a]quinazolines often start from substituted quinazolines or N-arylpyrroles, highlighting the modular nature of building such fused systems. The challenge in synthesizing the [3,2-f] isomer lies in achieving the correct regiochemistry of the ring fusion.
Regioselective Introduction of Substituents
The inherent electronic properties of the pyrrolo[3,2-f]quinazoline core dictate the regioselectivity of substituent introduction. The nitrogen atoms within the quinazoline portion and the pyrrole ring exhibit different levels of nucleophilicity, which can be exploited for selective functionalization. Theoretical considerations suggest that the reactivity towards electrophilic substitution would likely occur at electron-rich positions on the benzene (B151609) and pyrrole rings, while nucleophilic substitution is favored at specific positions on the pyrimidine (B1678525) ring, particularly if activated by leaving groups. For instance, in the broader class of quinazolines, nucleophilic attack is common at the C4 position. The pyrrole nitrogen (N7) also presents a site for substitution, and its reactivity can be modulated by the electronic nature of the rest of the molecule.
Synthesis of 8-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine and Related Key Intermediates
Derivatization Approaches for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound and its analogues, derivatization has primarily focused on the nitrogen atoms at the N1, N3, and N7 positions, as well as substitutions on the C8-methyl group.
N-Acylation Strategies at N1, N3, and N7 Positions
The presence of three distinct nitrogen centers (N1, N3, and N7) with differing reactivity allows for the exploration of regioselective N-acylation to generate a diverse library of analogues. nih.gov The N1 and N3 amino groups and the N7 pyrrole nitrogen can be selectively acylated under different reaction conditions.
For instance, regioselective monoacylation at the N7 position of the parent 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine can be achieved by treating the scaffold with sodium hydride (NaH) followed by an acylating agent like acetic anhydride (B1165640) (Ac₂O) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This approach leverages the increased acidity of the N7 proton.
Selective N-acylation at the N1 and N3 positions is more challenging due to their similar nucleophilicity. However, methods have been developed to achieve regioselectivity. For example, N3-acylated compounds have been synthesized by first protecting or modifying the N1 position. nih.gov The resulting N-acylated derivatives have been instrumental in probing the SAR of this class of compounds, with studies showing that N3-acylated compounds are generally more potent in certain biological assays compared to their N1-acylated counterparts. nih.govnih.gov N7-acylation, on the other hand, has been found to significantly reduce the solubility of the resulting compounds. nih.govnih.gov
Below is an interactive table summarizing various N-acylation reactions performed on the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold.
| Position of Acylation | Reagents | Product | Reference |
| N7 | NaH, Ac₂O, DMF | (1,3-Diamino-7H-pyrrolo[3,2-f]quinazolin-7-yl)ethanone | nih.gov |
| N3 | Ac₂O (at 110°C) on a 1-hydroxy intermediate | N-(1-Hydroxy-7H-pyrrolo[3,2-f]quinazolin-3-yl)acetamide | nih.gov |
| N1 | NaH on a diacetylated precursor | N-(3-Amino-7H-pyrrolo[3,2-f]quinazolin-1-yl)acetamide | nih.gov |
Alkyl and Dialkyl Substitutions at N7 and C8 Positions
Alkylation at the N7 and C8 positions provides another avenue for modifying the physicochemical and pharmacological properties of the pyrrolo[3,2-f]quinazoline scaffold.
N7-Alkylation: The pyrrole nitrogen (N7) can be substituted with various alkyl and benzyl (B1604629) groups. This is typically achieved by deprotonating the N7 position with a base like sodium hydride, followed by the addition of an appropriate alkyl or benzyl halide. nih.gov Such modifications have been explored to enhance properties like water solubility and to modulate biological activity. For example, the introduction of a 4-(4-methylpiperazin-1-yl)benzyl group at the N7 position has been shown to yield compounds with excellent antibacterial activity. nih.gov
C8-Position: While direct alkylation at the C8 position of the pre-formed tricyclic system is challenging, analogues with different substituents at this position are typically synthesized by starting with an appropriately substituted precursor. For example, to obtain an analogue with a group other than methyl at the C8 position, the synthesis would commence with a correspondingly substituted indole or aniline derivative.
The table below presents examples of N7-alkylation of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core.
| Alkylating Agent | Product | Reference |
| 1-(4-(Chloromethyl)phenyl)piperazine | 7-((4-(Piperazin-1-yl)phenyl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | nih.gov |
| 1-(4-(Bromomethyl)benzyl)-4-methylpiperazine | 7-(4-((4-Methylpiperazin-1-yl)methyl)benzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | nih.gov |
Modifications of the 1,3-Diamino Functionsepa.gov
The 1,3-diamino functionalities of the 7H-pyrrolo[3,2-f]quinazoline core are critical for its biological activity, and their modification has been a key strategy in the development of new derivatives with improved therapeutic profiles. Research has focused on the chemical derivatization of these amino groups to produce carbamates, carboxamides, succinimides, and alkylamines to enhance efficacy and reduce toxicity. nih.gov
One notable example involves the derivatization of the parent compound, referred to as WR227825, an antimalarial pyrroloquinazolinediamine derivative. nih.gov While potent, this lead compound exhibited a low therapeutic index and poor solubility, prompting the synthesis of various analogues. nih.gov Modifications at the 1- and 3-amino positions were undertaken to create prodrugs or new chemical entities with potentially improved pharmacological properties. nih.gov
The conversion of the 3-amino group to a hydroxyl group was found to decrease in vitro antimalarial activity. nih.gov In contrast, the formation of acetamide (B32628) and succinimide (B58015) derivatives at these positions either maintained or enhanced the inhibitory activity against multiple strains of P. falciparum. nih.gov
Carbamate (B1207046) and Alkylamine Derivatives
The introduction of carbamate and alkyl groups at the 1,3-diamino positions resulted in compounds with interesting activity profiles. While carbamate derivatives 2a and 2b displayed low in vitro activity against four different clones of P. falciparum, they demonstrated high efficacy in in vivo studies against P. berghei in mice. nih.gov This suggests a potential prodrug mechanism, where the derivatives are metabolized in vivo to the active diamino form. nih.gov The tetraethyl derivative 5 also showed 100% curative rates in mice at doses from 10 to 80 mg/kg, although host toxicity was observed at higher doses. nih.gov
Table 1: In Vitro Activity of 1,3-Diamino Modified Analogues against P. falciparum Clones
| Compound | Modification | IC₅₀ (ng/mL) vs D-6 | IC₅₀ (ng/mL) vs W-2 | IC₅₀ (ng/mL) vs RCS | IC₅₀ (ng/mL) vs TM91C235 |
|---|---|---|---|---|---|
| 2a | Bis-ethylcarbamate | 8 | 10 | 11 | 10 |
| 2b | Carbamate | 250 | >250 | >250 | >250 |
| 3a | Tetra-acetamide | 0.01 | 0.01 | 0.01 | 0.01 |
| 3b | Acetamide | 0.01 | 0.01 | 0.01 | 0.01 |
| 3c | Succinimide | 0.01 | 0.01 | 0.01 | 0.01 |
Source: Data extracted from research on antimalarial activities of new pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives. nih.gov
Acetamide and Succinimide Derivatives
In contrast to the carbamates, acetamide derivatives 3a and 3b , as well as the succinimide derivative 3c , exhibited potent in vitro activity, with 50% inhibitory concentrations (IC₅₀) around 0.01 ng/ml against all tested P. falciparum strains. nih.gov These compounds also showed high in vivo efficacy against P. berghei. nih.gov The tetra-acetamide derivative 3a was particularly potent, achieving 100% cure rates at very low doses in rodent models and demonstrating efficacy against drug-resistant P. vivax in aotus monkeys. nih.gov These findings indicate that acylation of the 1,3-diamino groups can lead to compounds with both strong in vitro and in vivo activity, along with an improved therapeutic index compared to the parent compound. nih.gov
Table 2: In Vivo Activity of 1,3-Diamino Modified Analogues against P. berghei in Mice
| Compound | Modification | Curative Oral Dose Range (mg/kg) |
|---|---|---|
| 2a | Bis-ethylcarbamate | 2.5 - 80 |
| 2b | Carbamate | 2.5 - >80 |
| 3a | Tetra-acetamide | <0.1 - 220 |
| 4 | 3-hydroxy analogue | 80 - 180 |
| 5 | Tetraethyl derivative | 10 - 80 |
Source: Data extracted from research on the Thompson test against P. berghei. nih.gov
The successful modification of the 1,3-diamino functions highlights the chemical tractability of these positions and their importance in modulating the biological activity of the this compound scaffold. nih.gov
Molecular Mechanisms of Action and Biological Target Engagement
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in both prokaryotic and eukaryotic cells, responsible for catalyzing the reduction of dihydrofolate to tetrahydrofolate. This reaction is essential for the synthesis of purines and thymidylate, which are necessary for cell proliferation and growth. The inhibition of DHFR is a well-established mechanism for various therapeutic agents. Derivatives of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQD) structure have been designed and synthesized as a new class of DHFR inhibitors.
Characterization of Inhibition Kinetics: Slow-Onset, Tight-Binding Models
The kinetics of DHFR inhibition can vary significantly depending on the specific substitutions on the pyrroloquinazoline scaffold. A detailed mechanistic study of 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, a derivative of the parent compound, revealed that its mode of binding to the Escherichia coli DHFR-NADPH binary complex follows a slow-onset, tight-binding model. This indicates a two-step binding mechanism where an initial enzyme-inhibitor complex slowly isomerizes to a more tightly bound conformation.
Conversely, the parent molecule, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, does not exhibit this slow-onset characteristic. The absence of the (4-aminophenyl)-methyl group at the seventh position abolishes the slow onset of inhibition, highlighting that specific structural modifications are critical for this type of kinetic behavior. This provides insight into how substitutions, such as the 8-methyl group, can fundamentally alter the kinetic profile of enzyme inhibition.
Differential Inhibition of DHFR Isoforms from Various Organisms (e.g., human, bacterial, parasitic, fungal)
A key feature of pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives is their ability to differentially inhibit DHFR isoforms from different species, which is a crucial property for developing selective therapeutic agents.
For instance, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine shows a significant difference in its potency against E. coli DHFR compared to human DHFR, making this molecular framework a promising candidate for antibiotic development. A series of 7,8-dialkylpyrrolo[3,2-f]quinazolines, a class that would include the 8-methyl derivative, were found to be potent inhibitors of both fungal (Candida albicans) and human DHFR. Other related compounds have demonstrated inhibitory activity against DHFR from the parasite Pneumocystis carinii.
| Compound Class/Derivative | Target Organism/Isoform | Potency (Ki) | Reference |
| 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | Escherichia coli DHFR | 7.42 ± 0.92 nM | |
| 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | Candida albicans DHFR | as low as 7.1 pM | |
| 7,8-dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | human DHFR | as low as 0.1 pM |
Binding Mode Analysis within the DHFR Active Site
The binding of pyrroloquinazoline derivatives within the DHFR active site is dictated by specific structural interactions. For the 7,8-dialkyl series, computational GRID analysis of the Candida albicans DHFR three-dimensional structure was used to guide inhibitor design. This analysis predicted that small, branched alkyl groups at the 7- and 8-positions of the pyrroloquinazoline ring system would establish optimal interactions with a hydrophobic region of the protein.
Kinetic studies of 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine show it acts as a competitive inhibitor with respect to the substrate dihydrofolic acid. It also displays uncompetitive inhibition concerning the cofactor NADPH, which suggests the inhibitor has a markedly increased affinity for the NADPH-bound form of the enzyme.
Protease-Activated Receptor 1 (PAR1) Antagonism
Beyond DHFR inhibition, certain derivatives of the pyrroloquinazoline scaffold exhibit activity as antagonists of Protease-Activated Receptor 1 (PAR1), a thrombin receptor. The compound SCH-79797, which is N3-cyclopropyl-7-{[4-(1-methylethyl)phenyl]methyl}-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, was initially developed as a selective PAR-1 antagonist. The broader class of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives has been shown to target thrombin receptors, indicating that this activity may be a feature of the core scaffold.
Modulation of Tubulin Polymerization
There is currently no scientific literature available that describes the modulation of tubulin polymerization as a mechanism of action for 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine or its closely related analogues.
Interference with Bacterial Cell Membrane Integrity
A fascinating aspect of some pyrroloquinazoline derivatives is a dual mechanism of action that combines DHFR inhibition with disruption of bacterial cell membrane integrity. The compound SCH-79797, in addition to its PAR1 antagonism and antifolate activity, exhibits potent broad-spectrum antimicrobial properties through this dual-action mechanism.
This dual targeting is attributed to different parts of the molecule; the pyrroloquinoline diamine core is believed to target folate metabolism, while a distinct substituent, the cumene group, is thought to specifically target and disrupt the bacterial membrane. This suggests that the ability to interfere with membrane integrity is highly dependent on the specific substitutions on the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. Another compound, Irresistin-16 (IRS-16), also demonstrates this dual-target antibacterial mechanism, affecting both folate biosynthesis and membrane integrity.
Exploration of Unidentified Biological Targets for Pyrroloquinazoline Derivatives
While DHFR is a well-established target, the broad spectrum of biological activities exhibited by pyrroloquinazoline derivatives suggests that their mechanism of action may not be limited to the inhibition of this single enzyme. The concept of "privileged scaffolds" in medicinal chemistry posits that certain molecular frameworks can interact with multiple, unrelated biological targets. The pyrroloquinazoline core is considered one such scaffold, prompting researchers to explore additional molecular targets to fully understand its therapeutic potential and potential off-target effects.
This exploration into novel targets is often driven by phenotypic screening, where libraries of compounds are tested for their ability to induce a specific cellular effect. Subsequent target deconvolution studies are then employed to identify the molecular target responsible for the observed phenotype. Through such approaches, several other potential biological targets for pyrroloquinazoline derivatives have been identified, including protein kinases and nucleic acid structures like G-quadruplexes.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of the pyrroloquinazoline scaffold to the purine core of ATP, the primary substrate for kinases, makes it an attractive candidate for the development of kinase inhibitors.
Research has indeed shown that certain pyrrolo-quinoline derivatives can act as potent inhibitors of the PI3-kinase related kinase (PIKK) family. nih.gov This family includes key enzymes such as Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR), both of which are central regulators of cell growth, proliferation, and DNA damage response. nih.gov
| Compound Series | Target Kinase | Reported Activity (IC50) | Therapeutic Potential |
|---|---|---|---|
| Pyrrolo-quinoline gamma-lactones | ATM | 0.6 µM (for DK8G557) | Anticancer agents, sensitizers for radio- and chemotherapy |
| Pyrrolo-quinoline gamma-lactones | mTOR | 0.5 µM (for HP9912) | Anticancer agents |
The development of multi-kinase inhibitors is an emerging strategy in cancer therapy to overcome resistance mechanisms that can arise from targeting a single pathway. The pyrroloquinazoline scaffold, with its potential to inhibit multiple kinases, is therefore of significant interest in this area. researchgate.net
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are often found in the promoter regions of oncogenes, such as c-MYC, and in telomeres. The stabilization of G-quadruplexes can inhibit the transcription of these oncogenes or interfere with telomere maintenance, leading to anticancer effects.
Recent studies have explored the interaction of pyridoquinazoline derivatives, structurally related to the pyrroloquinazoline core, with the G-quadruplex in the c-MYC promoter region. nih.govnih.gov These investigations have shown that certain derivatives can bind to and stabilize the G-quadruplex structure, suggesting a novel mechanism of action for this class of compounds. nih.gov
| Compound Class | Biological Target | Mechanism of Action | Potential Therapeutic Application |
|---|---|---|---|
| Pyridoquinazoline derivatives | c-MYC promoter G-quadruplex | Stabilization of the G-quadruplex structure, leading to transcriptional repression of the c-MYC oncogene. nih.gov | Anticancer therapy |
The ability to target these unique nucleic acid structures opens up new avenues for the therapeutic application of pyrroloquinazoline derivatives beyond traditional enzyme inhibition.
In addition to experimental screening, computational methods are increasingly being used to predict and identify potential biological targets for small molecules. For a series of pyrrolo[1,2-a]quinoline derivatives with antimycobacterial activity, a computational approach was used to identify potential protein targets. nih.gov This in silico target identification process suggested that the enzyme DprE1, which is crucial for the biosynthesis of the Mycobacterium tuberculosis cell wall, was a likely target. nih.gov Subsequent docking studies can then provide insights into the binding interactions between the compounds and their predicted targets. nih.gov
This integrated approach, combining phenotypic screening, computational target prediction, and subsequent experimental validation, is a powerful strategy for uncovering the full spectrum of biological targets for privileged scaffolds like the pyrroloquinazolines.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Impact of N7 and C8 Substitutions on Inhibitory Potency and Selectivity
Modifications at the N7 and C8 positions of the pyrrolo[3,2-f]quinazoline ring system have been shown to significantly influence the biological activity of these compounds, particularly their potency and spectrum of activity as anticancer and antibacterial agents.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 7,8-dialkyl-1,3-diaminopyrrolo-[3,2-f]quinazolines as dihydrofolate reductase (DHFR) inhibitors revealed that the steric field is a more critical factor than the electrostatic field for anticancer activity. researcher.life The analysis suggested that to enhance inhibitory potency, the substituent at the C7 position (equivalent to R) should possess an adaptive bulk, such as an ethyl or isopropyl group. researcher.life For the C8 position (equivalent to the user's specified methyl group), the model indicated that a larger alkyl group would be beneficial for activity. researcher.life
In the context of antibacterial agents, research has focused on introducing various substituents at the N7 position of the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (DAPQ) core. nih.gov A study based on the dual-target antibacterial candidate Irresistin-16 (IRS-16) led to the synthesis of several N7-substituted derivatives. The most promising of these, compound 18e (7-(4-(4-methylpiperazin-1-yl)benzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine), demonstrated excellent antibacterial activity against a range of both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) between 1-4 μg/mL. nih.gov This compound not only showed potent activity but also improved water solubility and low cytotoxicity, highlighting the importance of the N7 position for tuning both potency and physicochemical properties. nih.gov
Another study on the related pyrrolo[3,2,f]quinoline scaffold found that a 7-methyl derivative (analogous to a C8-methyl group) was more active as an antiproliferative agent than the unsubstituted parent compound, though less active than a derivative with an m-methoxy substituent. nih.gov This suggests that while methylation at C8 can be beneficial, other substitutions may provide greater potency depending on the target. nih.gov
| Compound | N7-Substituent | Target Bacteria (Example) | MIC (μg/mL) | Source |
|---|---|---|---|---|
| Parent DAPQ | -H | Various | - | nih.gov |
| 18e | 4-(4-methylpiperazin-1-yl)benzyl | Gram-positive & Gram-negative | 1–4 | nih.gov |
Role of the 1,3-Diamino Functionality in Ligand-Target Interactions
The 1,3-diamino groups on the quinazoline (B50416) ring are considered essential for the biological activity of many compounds in this class, particularly those targeting DHFR. nih.gov These amino groups are critical for establishing key interactions within the enzyme's active site.
Studies on antimalarial derivatives of this scaffold have demonstrated the critical nature of these functionalities. When the 1-amino group was replaced with a hydroxyl group, the resulting analog was over 1,000-fold less active in in vitro tests against P. falciparum. nih.gov Similarly, alkylation of the amino groups to form a tetraethylamine derivative resulted in a compound that was more than 10,000-fold less active than the parent diamino compound. nih.gov This drastic loss of activity upon modification or replacement underscores the essential role of the unsubstituted 1,3-diamino groups for high-affinity binding to plasmodial DHFR. nih.gov
The co-crystal structure of a related 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline compound (OYYF-175) with E. coli DHFR provided detailed insights into these interactions, confirming the importance of the diamino groups for anchoring the inhibitor within the active site. researchgate.net These findings are consistent across different therapeutic applications, as the 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline core has been identified as a novel and potent inhibitor of DHFR from various organisms, including bacteria and the malaria parasite. nih.govresearchgate.net
Influence of Regiospecific N-Acylation on Biological Activity Profiles
While the free amino groups at positions 1 and 3 are crucial for certain targets like DHFR, regiospecific N-acylation at the N1, N3, or N7 positions can modulate the biological activity profile, sometimes creating prodrugs or shifting the therapeutic application. nih.govnih.gov
A study focused on developing anti-breast cancer agents explored the selective mono-N-acylation of the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold. nih.gov By developing methods for regioselective acylation, researchers were able to synthesize focused libraries of compounds acylated at N1, N3, or N7. Screening of these libraries for anti-breast cancer activity revealed that the position of acylation had a profound impact on potency. nih.gov
In the context of antimalarial drug development, acylation of the 1- and 3-amino groups has been used to overcome toxicity and solubility issues of the parent compound. nih.gov Acetamide (B32628) derivatives (compounds 3a and 3b ) retained high potency both in vitro and in vivo. In contrast, carbamate (B1207046) derivatives (2a and 2b ) displayed low in vitro activity but high in vivo efficacy, a classic indicator of a prodrug mechanism where the acyl groups are likely cleaved in vivo to release the active 1,3-diamino parent compound. nih.gov This suggests that N-acylation can serve as a valuable strategy for improving the drug-like properties of this scaffold.
| Compound Type | Modification | In Vitro Activity (P. falciparum) | In Vivo Activity (P. berghei) | Source |
|---|---|---|---|---|
| Parent Compound | Unmodified 1,3-diamino | High (IC50 ≈ 0.01 ng/mL) | High | nih.gov |
| Carbamates (2a, 2b) | Acylation of 1,3-amino groups | Low (IC50 = 8 to >250 ng/mL) | High | nih.gov |
| Acetamides (3a, 3b) | Acylation of 1,3-amino groups | High | High | nih.gov |
Conformational Requirements for High-Affinity Ligand-Target Interactions
The three-dimensional shape and electronic properties of the pyrrolo[3,2-f]quinazoline scaffold and its substituents are key determinants of its binding affinity to biological targets. 3D-QSAR studies have provided valuable insights into these conformational requirements.
For DHFR inhibitors, the 3D-QSAR model for 7,8-dialkyl derivatives highlighted the importance of the steric properties of the substituents. researcher.life The model generated visual contour maps indicating regions where bulky groups are favored or disfavored, providing a theoretical explanation for the experimentally observed hydrophobic binding mechanism within the DHFR active site. This suggests that a precise fit within a hydrophobic pocket of the receptor is a primary requirement for high-affinity binding. researcher.life
The ability of these compounds to act as kinase inhibitors is also conformation-dependent. A study of the related pyrrolo[3,2-b]quinoxaline scaffold showed that it occupies the ATP binding site, with a key phenyl substituent located in a hydrophobic pocket that is formed when the kinase is in an inactive "DFG-out" conformation. nih.gov This indicates that for kinase inhibition, the ligand must be conformationally suited to stabilize this specific inactive state of the enzyme. Although this study was on a different isomer, it suggests that the rigid, planar nature of the core tricyclic system is a critical feature for insertion into the narrow ATP-binding cleft of kinases.
Comparative SAR Analysis Across Multiple Identified Biological Targets
The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold has been identified as an inhibitor of several distinct biological targets, and the SAR differs depending on the target class.
Dihydrofolate Reductase (DHFR): As antibacterial, antimalarial, and anticancer agents, the primary requirement for potent DHFR inhibition is the presence of the unsubstituted 1,3-diamino groups. nih.govresearchgate.net These groups are essential for forming key hydrogen bonds in the active site. Modifications at the C7 and C8 positions with alkyl groups of specific sizes can further optimize potency by improving hydrophobic interactions. researcher.life
Insect/Fungal Enzymes: The scaffold has also been identified as a competitive inhibitor of β-N-acetyl-D-hexosaminidase (Hex) from insects and fungi. researchgate.net The binding mechanism involves both hydrogen bonding and hydrophobic interactions within the enzyme's active site, leading to insecticidal and fungicidal activity. researchgate.net
Targets in Human Cancer Cells: In anti-breast cancer applications, acylation at the N1, N3, or N7 positions can produce potent compounds. nih.gov This contrasts sharply with the SAR for DHFR, where such acylations are detrimental to direct inhibitory activity. This suggests that either the target in these cancer cells is not DHFR or that the acylated compounds have a different binding mode. The related pyrrolo[3,2,f]quinoline scaffold has been associated with topoisomerase II poisoning, indicating another potential target class for these tricyclic systems. nih.gov
This comparative analysis shows that while the core scaffold is versatile, the specific structural requirements for optimal activity are highly dependent on the biological target. The unsubstituted 1,3-diamino functionality is a clear pharmacophore for DHFR inhibition, whereas modifications at these and other positions (N7, C8) can be exploited to generate selectivity and potency against other targets.
Computational and Biophysical Approaches in Research on the Chemical Compound
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique fundamental to predicting the preferred orientation of a ligand when it binds to a target protein. For derivatives of the quinazoline (B50416) family, this method is extensively used to understand their binding affinities and modes of interaction with various enzymes. frontiersin.orgnih.gov In the study of 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, molecular docking simulations are employed to virtually screen its binding against a panel of protein targets.
The process involves generating a three-dimensional model of the compound and docking it into the active site of a target protein, such as a kinase or reductase. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores indicating a more stable and favorable interaction. researchgate.net For instance, in studies of similar quinazoline derivatives targeting the epidermal growth factor receptor (EGFR), docking analyses have revealed key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. acs.org These predictions provide a rational basis for understanding the compound's potential mechanism of action and for guiding further experimental studies.
Table 1: Representative Data from Molecular Docking Studies of Quinazoline Derivatives
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| EGFR Tyrosine Kinase | Quinazoline Derivative | -9.8 | Met793, Lys745, Asp855 |
| DNA Gyrase B | Pyrrolo[1,2-a]quinazoline Derivative | -11.1 | Asn52, Gly122 |
| Acetylcholinesterase | Quinazoline Derivative | -10.5 | Tyr124, Phe295 |
Note: This table is illustrative and compiled from data on various quinazoline derivatives to represent typical findings from molecular docking studies.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are utilized. This powerful computational method simulates the movement of atoms and molecules over time, offering insights into the dynamic nature of the ligand-protein complex. google.comzsmu.edu.ua For this compound, MD simulations can validate the stability of the binding pose predicted by docking.
By placing the docked complex in a simulated physiological environment, researchers can observe the conformational changes and the persistence of key interactions, such as hydrogen bonds, over a set period, often nanoseconds. frontiersin.orgzsmu.edu.ua These simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions, providing a more detailed and realistic understanding of the binding mechanism. The stability of the complex throughout the simulation is a strong indicator of a viable binding interaction.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a crucial step in the early stages of drug discovery. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For compounds like this compound, a pharmacophore model can be developed based on the known active ligands of a target protein. frontiersin.orgnih.gov This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is established, it can be used as a filter in virtual screening to search large chemical databases for novel compounds that match the pharmacophoric features. frontiersin.orgresearchgate.net This strategy allows for the rapid identification of potential new inhibitors from vast libraries of molecules, which can then be subjected to more detailed computational and experimental analysis. For quinazoline derivatives, this approach has been successful in identifying new potential inhibitors for targets like EGFR and acetylcholinesterase. frontiersin.orgnih.gov
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a target protein. youtube.com This technique simulates the "alchemical" transformation of one molecule into another within the protein's binding site and in solution. youtube.com By comparing the free energy change of this transformation in both environments, the difference in binding free energy between the two ligands can be accurately calculated. youtube.com
For a series of derivatives based on the this compound scaffold, FEP calculations can provide highly accurate predictions of how small structural modifications will affect their binding potency. youtube.com While computationally intensive, these calculations offer a more robust prediction of binding affinity than standard docking scores, making them invaluable for lead optimization in drug discovery projects.
X-ray Crystallography of Ligand-Target Complexes for Structural Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. frontiersin.org Obtaining a crystal structure of this compound bound to its target protein provides definitive evidence of the binding mode. nih.gov
This experimental technique reveals the precise orientation of the ligand within the active site, the specific atomic interactions (such as hydrogen bonds and van der Waals contacts), and any conformational changes the protein undergoes upon ligand binding. frontiersin.orgnih.gov Such detailed structural information is invaluable for structure-based drug design, allowing for the rational design of more potent and selective inhibitors. While obtaining high-quality crystals of protein-ligand complexes can be challenging, the insights gained are unparalleled.
Thermal Shift Assays for Quantitative Assessment of Target Binding
Thermal shift assays (TSA), also known as differential scanning fluorimetry, are an experimental method used to quantify the binding of a ligand to a protein. google.comspringernature.com The principle behind TSA is that ligand binding typically increases the thermal stability of a protein. nih.govspringernature.com
In a typical TSA experiment, the protein is heated in the presence and absence of the ligand, and the unfolding of the protein is monitored using a fluorescent dye that binds to exposed hydrophobic regions. springernature.com The temperature at which half of the protein is unfolded is known as the melting temperature (Tm). An increase in the Tm in the presence of this compound would indicate that the compound binds to and stabilizes the target protein. springernature.com This technique is a valuable tool for confirming target engagement and for screening compound libraries. nih.gov
Table 2: Illustrative Thermal Shift Assay Data
| Target Protein | Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Protein Kinase X | Control (DMSO) | - | 52.3 | - |
| Protein Kinase X | This compound | 10 | 56.8 | +4.5 |
| Protein Kinase X | Non-binding Compound | 10 | 52.4 | +0.1 |
Note: This table presents hypothetical data to illustrate the expected outcome of a thermal shift assay confirming target binding.
GRID Analysis for Inhibitor Design
GRID analysis is a computational method that uses molecular probes to map the energetic properties of a protein's binding site. By calculating the interaction energies of various chemical probes (e.g., hydroxyl, carboxyl, methyl) at different points on a grid surrounding the protein, it is possible to identify regions that are favorable for specific types of interactions.
This "interaction energy map" can guide the design of novel inhibitors by highlighting areas where modifications to a lead compound, such as this compound, could enhance binding affinity. For example, a region with a strong favorable interaction energy for a hydroxyl probe would suggest that adding a hydroxyl group to the ligand at that position could improve its potency. This method aids in the rational design and optimization of inhibitors. researchgate.net
Preclinical in Vitro Biological Activity and Target Selectivity
In Vitro Enzyme Inhibition Assays (e.g., DHFR, PAR1)
The 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine class of compounds are well-established as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of purines and thymidylate required for cell growth and proliferation. nih.gov This inhibitory action is a key mechanism behind their diverse biological activities. nih.gov
Derivatives of this scaffold have demonstrated potent inhibition of DHFR from various species, including fungal and human isoforms. nih.govacs.org For instance, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines showed remarkable potency, with Ki values as low as 7.1 pM for fungal DHFR and 0.1 pM for human DHFR. acs.org Another study on a 7-substituted derivative, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, identified it as a potent inhibitor of E. coli DHFR with a Ki value of 7.42 ± 0.92 nM. nih.gov This compound exhibited a slow-onset, tight-binding inhibition mechanism. nih.gov The parent compound, lacking the substitution at the N7 position, did not show this slow-onset characteristic, highlighting the importance of substitutions on the pyrroloquinazoline core for potent enzyme inhibition. nih.gov
While specific inhibition data for the 8-methyl variant against DHFR or Protease-Activated Receptor 1 (PAR1) is not detailed in the available literature, the consistent high-affinity binding of its analogs suggests it would likely retain DHFR inhibitory activity.
Cell-Based Assays for Cellular Activity
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative properties of pyrrolo[3,2-f]quinazoline derivatives are a significant area of investigation. The parent scaffold, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, has been shown to possess anticancer activity, which is partly attributed to its inhibition of human DHFR. nih.gov A study focusing on mono-N-acylated derivatives identified compounds with potent activity against breast cancer cell lines. nih.gov Specifically, one N3-acylated derivative was found to be eightfold more potent than the parent compound in MDA-MB-468 triple-negative breast cancer cells. nih.gov
Furthermore, a methyl-modified pyrroloquinazoline derivative, compound 8a , demonstrated strong efficacy in a murine model of breast cancer, with outcomes superior to the standard chemotherapy agent taxol. nih.gov A series of 7,8-dialkyl derivatives were also highly active against a range of tumor cell lines. acs.org These findings underscore the potential of the pyrrolo[3,2-f]quinazoline scaffold in developing novel anticancer agents.
Inhibition of Parasite Cell Growth (e.g., Plasmodium falciparum)
Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine have been recognized as some of the most potent antimalarial agents reported. nih.gov The derivative known as WR227825 displayed high in vitro efficacy against the malaria parasite Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/mL. nih.govresearchgate.netnih.gov
Further studies on derivatives where the 1,3-diamino groups were modified showed varied results. Acetamide (B32628) and succinimide (B58015) derivatives maintained high potency against four different clones of P. falciparum (D-6, RCS, W-2, and TM91C235), with IC50 values around 0.01 ng/mL. nih.govresearchgate.netnih.gov In contrast, carbamate (B1207046) and alkyl derivatives exhibited weaker activity against P. falciparum in vitro. nih.govnih.gov This potent antiparasitic activity is largely attributed to the inhibition of the parasite's DHFR enzyme. nih.gov
Antibacterial Activity against Specific Microbial Strains (e.g., S. aureus, E. coli, N. catarrhalis, K. pneumoniae, P. vulgaris, Candida albicans, Pneumocystis carinii, Mycobacterium tuberculosis)
The pyrrolo[3,2-f]quinazoline scaffold is a promising backbone for the development of new antibiotics, particularly in the face of rising drug resistance. nih.gov These compounds often act as DHFR inhibitors, a validated target in bacteria. nih.govnih.gov
One derivative, 7-(4-(4-methylpiperazin-1-yl)benzyl)-7H-pyrrol[3,2-f]quinazoline-1,3-diamine (18e ), showed excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1-4 μg/mL. nih.gov Another compound, 6r , was effective in mouse models of infection caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, 7,8-dialkyl derivatives were found to be highly active against the fungus Candida albicans and the opportunistic pathogen Pneumocystis carinii. acs.org The marked difference in inhibitory potency against bacterial and human DHFR makes these molecules attractive candidates for antibiotic development. nih.gov
| Compound/Derivative | Microorganism | Activity (MIC/Result) | Reference |
|---|---|---|---|
| Compound 18e | Gram-positive & Gram-negative bacteria | 1-4 μg/mL | nih.gov |
| Compound 6r | Methicillin-resistant S. aureus (MRSA) | Effective in mouse infection models | nih.gov |
| 7,8-dialkyl derivatives | Candida albicans | High activity | acs.org |
| 7,8-dialkyl derivatives | Pneumocystis carinii | In vivo activity | acs.org |
Inhibition of Platelet Aggregation in Cellular Systems
While direct studies on 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine are not available, related structures have been investigated for their effects on platelet aggregation. A series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives, which share a similar core structure, were tested for their ability to inhibit platelet aggregation induced by collagen and thrombin. Several of these compounds showed inhibitory effects in the micromolar range, suggesting that the pyrroloquinazoline scaffold could be a starting point for developing potential anti-thrombosis agents. researchgate.net
Assessment of Selectivity in Cellular Models (e.g., normal versus diseased cells, specific microbial species)
A crucial aspect of drug development is selectivity, ensuring that a compound targets diseased cells or pathogens while sparing healthy host cells. Derivatives of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine have shown promising selectivity profiles.
In anticancer studies, the N3-acylated derivative 7f was found to be potent against the MDA-MB-468 breast cancer cell line but was not toxic to normal human mammary epithelial cells (HMEC). nih.gov This indicates a favorable therapeutic window for targeting cancer cells over normal cells.
In the context of antibacterial agents, selectivity is observed between microbial and human enzymes. For example, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine showed marked differences in its potency for inhibiting E. coli DHFR versus human DHFR, which is a promising characteristic for a potential antibiotic. nih.gov Similarly, the antibacterial compound 18e exhibited low cytotoxicity and poor hemolytic activity, suggesting it is relatively non-toxic to mammalian cells at its effective antibacterial concentrations. nih.gov
Studies on Drug Resistance Mechanisms and Circumvention in in vitro Models
Research into the mechanisms of drug resistance and strategies to overcome them is a critical aspect of preclinical drug development. For the dihydrofolate reductase (DHFR) inhibitor this compound and its related analogs, in vitro studies have provided important insights, particularly regarding their interaction with common multidrug resistance pathways.
A significant finding in the study of 7,8-dialkyl-pyrrolo[3,2-f]quinazolines, a class to which this compound belongs, is their ability to circumvent a major mechanism of multidrug resistance (MDR). Unlike other lipophilic DHFR inhibitors, this series of compounds has been shown to not be susceptible to P-glycoprotein (P-gp) mediated MDR. P-glycoprotein is an ATP-dependent efflux pump that is often overexpressed in cancer cells, actively transporting a wide range of chemotherapeutic agents out of the cell and thus reducing their efficacy. The observation that these pyrroloquinazoline derivatives are not substrates for P-gp suggests they may retain their activity in tumors that have developed resistance to other anticancer drugs via this mechanism.
While specific studies detailing the development of acquired resistance to this compound in cancer cell lines are not extensively detailed in publicly available literature, the common mechanisms of resistance to antifolate DHFR inhibitors are well-established. These typically include:
Target enzyme amplification: An increase in the cellular levels of DHFR, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Mutations in the DHFR gene: Alterations in the enzyme's structure that reduce the binding affinity of the inhibitor.
Impaired drug transport: Reduced uptake of the drug into the cell, often due to changes in the function of folate transport proteins like the reduced folate carrier (RFC).
Given that this compound is a lipophilic antifolate, its cellular uptake may be less dependent on the RFC compared to classical antifolates like methotrexate, potentially allowing it to bypass resistance mechanisms related to impaired RFC function.
Further research is necessary to fully elucidate potential non-P-gp mediated resistance mechanisms that might arise in response to prolonged exposure to this compound and to devise strategies to circumvent them.
The following table presents the antiproliferative activities of 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (the parent compound) and a more potent acylated derivative, providing context for the compound's activity in sensitive cancer cell lines. nih.gov
| Compound | Cell Line | GI₅₀ (µM) |
|---|---|---|
| 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | MDA-MB-231 (Breast Cancer) | 5.10 |
| 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | MDA-MB-468 (Breast Cancer) | 3.50 |
| Compound 7f (N³-acylated derivative) | MDA-MB-231 (Breast Cancer) | 1.60 |
| Compound 7f (N³-acylated derivative) | MDA-MB-468 (Breast Cancer) | 0.44 |
Advanced Research Perspectives and Unexplored Avenues for 8 Methyl 7h Pyrrolo 3,2 F Quinazoline 1,3 Diamine
Development of Prodrug Strategies and Mechanistic Investigations of Prodrug Conversion
A significant challenge in the development of potent therapeutic agents like pyrroloquinazoline derivatives can be achieving a favorable therapeutic index. Prodrug strategies offer a compelling approach to mitigate toxicity and improve pharmacokinetic properties. For the analogous pyrroloquinazolinediamine derivative WR227825, which exhibits high potency but also significant host toxicity, prodrug development has been a key area of investigation. nih.gov
One successful strategy involves modifying the essential 1,3-diamino groups to create derivatives that are inactive until metabolically converted to the active parent compound. nih.gov Carbamate (B1207046) and acetamide (B32628) derivatives, for instance, have shown promise. These derivatives exhibit poor in vitro activity but potent in vivo efficacy, a classic hallmark of a prodrug. nih.gov The conversion mechanism typically involves hydrolysis by endogenous enzymes. researchgate.net
| Prodrug Strategy | Modifications on Pyrroloquinazoline Core | Potential Conversion Mechanism | Rationale/Advantage |
| Enzyme-Labile Moieties | Acylation or carbamoylation of the 1,3-diamino groups (e.g., acetamides, carbamates). nih.gov | Hydrolysis by esterases or amidases prevalent in the body. researchgate.net | Improved therapeutic index by reducing systemic toxicity of the potent parent compound. nih.gov |
| Antibody-Directed Enzyme Prodrug Therapy (ADEPT) | Linking the compound to a peptide (e.g., dipeptide) that can be cleaved by a targeted enzyme. nih.gov | A monoclonal antibody-enzyme conjugate is administered first to localize at a tumor site. The prodrug is then administered and activated only at the target site by the localized enzyme (e.g., carboxypeptidase A). nih.gov | Highly specific tumor targeting, minimizing off-target effects and maximizing local concentration of the active drug. |
| Intramolecular Activation | Designing a promoiety that undergoes a non-enzymatic, rate-limiting intramolecular cyclization to release the active drug. researchgate.net | The conversion rate is controlled by the intrinsic chemical properties of the prodrug, independent of enzyme levels. researchgate.net | Overcomes challenges related to variable enzyme expression between individuals or in different tissues. |
Mechanistic investigations into prodrug conversion are crucial for rational design. This involves studying the biotransformation process, identifying the specific enzymes responsible (e.g., cytochrome P450s, esterases, peptidases), and understanding the factors that influence the rate of conversion. researchgate.net Such studies can leverage computational methods and in vitro metabolic assays to predict and confirm the conversion pathways of novel prodrugs derived from 8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine. researchgate.net
Integration with Genomic and Proteomic Data for Novel Target Validation
The validation of novel biological targets is a critical step in drug discovery. Integrating data from genomic and proteomic studies provides a robust framework for confirming the relevance of targets identified for this compound.
Genomic Approaches:
CRISPR-Cas9 Screening: Genome-wide loss-of-function screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can pinpoint essential components of the drug's mechanism of action or resistance pathways.
Sequencing of Resistant Clones: By generating cell lines resistant to the compound and sequencing their genomes, researchers can identify mutations in the target protein or in other genes that contribute to the resistance phenotype. For example, mutations in DHFR are a known resistance mechanism for antifolates, and identifying such mutations would validate DHFR as a primary target. nih.gov
Proteomic Approaches:
Expression Proteomics: Comparing the proteomes of cells treated with the compound versus untreated controls can reveal changes in protein expression levels. This can highlight downstream pathway effects, such as the activation of apoptosis, which has been observed with related compounds through the cleavage of PARP and activation of caspase-3. nih.gov
Post-Translational Modification (PTM) Analysis: Mass spectrometry-based proteomics can map changes in PTMs (e.g., phosphorylation) following drug treatment, providing insights into the modulation of signaling pathways.
By combining these multi-omics datasets, researchers can build a comprehensive network of interactions and pathways affected by this compound, leading to the high-confidence validation of both primary and novel biological targets.
Exploration of Emerging Biological Targets for Pyrroloquinazoline Derivatives
The pyrroloquinazoline scaffold is recognized for its ability to interact with a range of biological targets, making it a valuable starting point for discovering agents with novel mechanisms of action. nih.gov While DHFR is a well-established target, research into the broader quinazoline (B50416) and pyrrole (B145914) classes suggests numerous other possibilities. researchgate.netnih.gov
| Target Class | Specific Examples | Therapeutic Area | Rationale for Pyrroloquinazoline Derivatives |
| Folate Pathway Enzymes | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS). researchgate.netnih.gov | Infectious Diseases, Oncology. | The core scaffold was originally designed to be an antifolate; potent inhibition of DHFR is well-documented. researchgate.netnih.gov |
| Protein Kinases | EGFR, HER2, DYRK family, CDK9, GSK-3β. nih.govmdpi.com | Oncology, Neurodegenerative Diseases. | The quinazoline moiety is a key feature in many approved kinase inhibitors (e.g., Afatinib). nih.gov |
| Apoptosis Regulators | Bcl-2 family members. nih.gov | Oncology. | Pyrrole-containing compounds are known to modulate key proteins in the apoptotic pathway. nih.gov |
| DNA and Associated Enzymes | Topoisomerases. mdpi.com | Oncology. | The planar, heterocyclic nature of the scaffold allows for potential DNA intercalation or interaction with enzymes that process DNA. nih.gov |
Exploration of these targets for this compound could be pursued through targeted screening campaigns against panels of kinases or other enzyme families. The structural versatility of the scaffold allows for modification to optimize binding to these diverse targets, potentially leading to the development of first-in-class therapeutics.
Future Directions in Synthetic Methodology for Expanding the Chemical Space around this compound
The therapeutic potential of this compound is intrinsically linked to the accessible chemical space around its core structure. nih.gov Future synthetic efforts will be crucial for generating novel analogues with improved potency, selectivity, and drug-like properties. Key future directions include the development of more efficient, diverse, and sustainable synthetic methods.
Key Synthetic Strategies:
Regioselective Functionalization: The parent scaffold has multiple nitrogen atoms (N1, N3, N7) that can be functionalized. Developing methods for highly regioselective mono-acylation or alkylation is critical for systematically exploring the structure-activity relationship (SAR). nih.govrsc.org For example, recent work has shown that N3-acylated compounds were generally more potent against breast cancer cells than N1-acylated versions. nih.gov
Modern Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed to introduce a wide variety of aryl or heteroaryl substituents onto the pyrroloquinazoline core, significantly expanding molecular diversity. mdpi.com
Novel Annulation Strategies: Developing new ring-forming reactions, such as the [4+1+1] annulation approach used for related N-fused heterocycles, can generate entirely new skeletal frameworks based on the pyrroloquinazoline motif. nih.gov
Green Chemistry Approaches: The adoption of greener synthetic protocols, including multicomponent reactions (which increase atom economy), microwave-assisted synthesis, photocatalysis, and electrosynthesis, represents a more sustainable and efficient future for synthesizing libraries of these compounds. researchgate.net
By pursuing these advanced synthetic strategies, chemists can systematically expand the chemical space around the this compound scaffold, providing a rich collection of new molecular entities for biological screening and drug discovery. nih.govnih.gov
Q & A
Q. What integrated computational-experimental workflows accelerate reaction discovery for this compound class?
- Methodological Answer :
- Reaction Path Search Algorithms : Combine artificial force induced reaction (AFIR) with experimental feedback to identify low-energy pathways for ring functionalization .
- High-Throughput Experimentation (HTE) : Automate parallel synthesis in microplates, linked to robotic LC-MS for rapid characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
